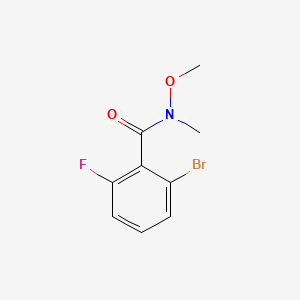

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2-bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVWXGSXMURULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=C1Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742718 | |

| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341037-81-7 | |

| Record name | Benzamide, 2-bromo-6-fluoro-N-methoxy-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341037-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a specialized chemical intermediate. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel or specialized research chemical, this document outlines its logical synthesis, predicted properties, and significant applications based on established chemical principles and the well-documented chemistry of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction and Strategic Importance

This compound belongs to the class of Weinreb-Nahm amides, which are pivotal intermediates in modern organic synthesis. The strategic placement of a bromine atom and a fluorine atom on the benzamide scaffold offers unique electronic properties and synthetic handles for further molecular elaboration. The true value of this molecule lies in the N-methoxy-N-methylamide (Weinreb amide) functionality, which allows for the controlled and high-yield synthesis of ketones and aldehydes from carboxylic acid precursors, a transformation that is often challenging due to over-addition issues with highly reactive organometallic reagents[1][2].

The presence of the 2-bromo and 6-fluoro substituents on the phenyl ring provides opportunities for regioselective cross-coupling reactions, making this compound a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.

Physicochemical and Structural Properties

The exact physical properties of this compound have not been extensively documented. However, based on its structure and the properties of analogous compounds, we can predict its key characteristics.

| Property | Predicted Value |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF |

The electronic landscape of the aromatic ring is significantly influenced by the substituents. The fluorine atom at position 6 and the bromine atom at position 2 are both electron-withdrawing through an inductive effect (-I), while bromine also exhibits a weak deactivating mesomeric effect (+M). This substitution pattern creates a polarized, electron-deficient ring system, which influences its reactivity in subsequent synthetic transformations.

Synthesis Methodology: A Validated Approach

The synthesis of this compound can be logically approached in a two-stage process: first, the synthesis of the 2-bromo-6-fluorobenzoic acid core, followed by its conversion to the target Weinreb amide.

Part A: Synthesis of the 2-Bromo-6-fluorobenzoic Acid Scaffold

A reliable method for the preparation of 2-bromo-6-fluorobenzoic acid starts from the commercially available o-fluorobenzonitrile, proceeding through a multi-step sequence involving nitration, reduction, bromination, and hydrolysis[3].

-

Nitration of o-fluorobenzonitrile: Carefully add o-fluorobenzonitrile to a mixture of fuming nitric acid and sulfuric acid at a low temperature (0-5 °C) to yield 2-fluoro-3-nitrobenzonitrile.

-

Reduction of the Nitro Group: The resulting nitro compound is then reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to give 3-amino-2-fluorobenzonitrile.

-

Bromination: The 3-amino-2-fluorobenzonitrile is subjected to a Sandmeyer-type reaction. Diazotization with sodium nitrite in an acidic medium, followed by treatment with a copper(I) bromide solution, introduces the bromine atom at the 3-position (relative to the cyano group) to form 3-bromo-2-fluorobenzonitrile.

-

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated sulfuric acid in water, to yield 2-bromo-6-fluorobenzoic acid[3].

Sources

An In-Depth Technical Guide to the Reactivity of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic functionalization of aromatic rings is paramount. Substituted benzamides are privileged structures, serving as key intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Among these, 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide emerges as a particularly versatile building block. Its unique arrangement of functional groups—a reactive bromine atom, a modulating fluorine atom, and a stable yet activatable Weinreb amide—offers a rich platform for a variety of chemical transformations. The ortho-substitution pattern of the halogens creates a sterically hindered and electronically distinct environment, influencing the reactivity of both the aromatic ring and the amide functionality.

This technical guide provides a comprehensive overview of the reactivity of this compound. We will delve into its synthesis and explore its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and nucleophilic aromatic substitution. For each reaction class, we will discuss the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the expected outcomes and potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

Synthesis of this compound

The synthesis of the title compound is most practically achieved from a commercially available or readily synthesized precursor, 2-bromo-6-fluorobenzoic acid.[1][2] The formation of the Weinreb amide is a standard and high-yielding transformation.

A plausible and efficient synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-6-fluorobenzoic Acid

A multi-step synthesis starting from o-fluorobenzonitrile can be employed as described in the patent literature.[3] This involves nitration, reduction of the nitro group, bromination, and a Sandmeyer-type reaction to install the carboxylic acid functionality.

Step 2: Formation of this compound

-

To a solution of 2-bromo-6-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-bromo-6-fluorobenzoyl chloride.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and cool to 0 °C.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 eq), to the solution.

-

Slowly add a solution of the crude 2-bromo-6-fluorobenzoyl chloride in DCM to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Key Areas of Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The following sections will explore the most synthetically useful transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the C-Br Bond

The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example.[4][5]

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Mechanistic Considerations and Causality:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The rate-determining step is typically the oxidative addition of the aryl bromide to a Pd(0) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F. Therefore, the C-Br bond in the title compound is expected to be significantly more reactive than the C-F bond under standard Suzuki conditions. The ortho-fluoro substituent and the bulky Weinreb amide may sterically hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands compared to unhindered aryl bromides.

-

Ligand Choice: For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial. These ligands promote the oxidative addition and subsequent reductive elimination steps.

-

Base Selection: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water, or 1,4-dioxane and water.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the coupled product.

Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange

The Weinreb amide is a powerful directed metalation group (DMG), capable of directing an organolithium base to deprotonate the adjacent ortho position.[6] However, the presence of a bromine atom at the other ortho position introduces a competitive and often faster reaction pathway: lithium-halogen exchange.[7]

Caption: Competing pathways of lithium-halogen exchange and directed ortho-metalation.

Causality and Controlling Selectivity:

-

Lithium-Halogen Exchange: This reaction is generally very fast for aryl bromides and iodides when treated with alkyllithium reagents like n-BuLi or t-BuLi, often occurring at temperatures as low as -78 °C.[8] The reaction proceeds via an "ate-complex" intermediate. This pathway would generate an aryllithium species where the lithium has replaced the bromine.

-

Directed ortho-Metalation (DoM): For DoM to occur, a C-H bond must be deprotonated. The Weinreb amide is a strong DMG, but the acidity of the ortho C-H protons is also a factor. Lithium amide bases like lithium diisopropylamide (LDA) are less prone to halogen-metal exchange and can sometimes favor deprotonation.[7]

-

Expected Outcome: With alkyllithiums (n-BuLi, s-BuLi, t-BuLi), lithium-bromine exchange is the highly probable outcome. This provides a regioselective route to 2-lithio-6-fluoro-N-methoxy-N-methylbenzamide, which can then be trapped with various electrophiles. Directed ortho-metalation at the C3 position would be a minor or non-existent pathway under these conditions. The C-F bond is generally unreactive towards lithium-halogen exchange.

Protocol for Lithium-Halogen Exchange and Electrophilic Quench

-

Dissolve this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

-

Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in the same solvent at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and purify as previously described.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing halogen atoms (Br and F) and the benzamide group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.[9][10]

Mechanistic Insights:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon more electrophilic and accelerating the attack. Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN1 and SN2 reactions.[11]

-

Regioselectivity: Nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C-6), as fluorine is the most activating group for SNAr. The bromine at C-2 and the benzamide group at C-1 also contribute to the electron-deficient nature of the ring, further facilitating the reaction.

General Protocol for SNAr

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.

-

Add the nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 eq) and a base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base) if required to deprotonate the nucleophile.

-

Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the nucleophilicity of the attacking species.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and purify by chromatography or recrystallization.

Reactivity of the Weinreb Amide Moiety

The N-methoxy-N-methylamide (Weinreb amide) is a highly valuable functional group primarily for its controlled reaction with organometallic reagents to produce ketones.

Caption: Reaction of a Weinreb amide with an organometallic reagent to form a ketone.

Mechanistic Rationale:

Upon addition of an organolithium or Grignard reagent, a stable tetrahedral intermediate is formed. This intermediate is chelated by the methoxy group, preventing the typical second addition of the organometallic reagent that occurs with esters or acid chlorides.[11] Aqueous workup then leads to the collapse of this intermediate to form the corresponding ketone. This stability makes the Weinreb amide an excellent precursor for ketone synthesis, even in the presence of other reactive functionalities.

Quantitative Data Summary

| Property | Value | Source |

| Precursor: 2-Bromo-6-fluorobenzoic acid | ||

| Molecular Formula | C₇H₄BrFO₂ | [2] |

| Molecular Weight | 219.01 g/mol | [2] |

| Melting Point | 154-158 °C | [2] |

| Target: this compound | ||

| Molecular Formula | C₉H₉BrFNO₂ | Calculated |

| Molecular Weight | 262.08 g/mol | Calculated |

Conclusion

This compound is a strategically designed building block that offers multiple, distinct avenues for chemical functionalization. The C-Br bond is readily activated for palladium-catalyzed cross-coupling reactions, providing a reliable method for C-C bond formation. Treatment with strong organolithium bases preferentially leads to lithium-halogen exchange, generating a versatile aryllithium species for subsequent reactions with electrophiles. The electron-deficient nature of the aromatic ring, enhanced by the fluorine substituent, opens up the possibility of nucleophilic aromatic substitution at the C-F position. Finally, the Weinreb amide functionality serves as a robust handle for the synthesis of ketones via reaction with organometallic reagents.

By understanding the interplay of these functional groups and the underlying mechanistic principles, researchers can harness the full synthetic potential of this compound. The protocols and insights provided in this guide serve as a foundation for the rational design of synthetic routes towards complex and novel molecules in the fields of medicinal chemistry, agrochemistry, and materials science.

References

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Narasimhan, N. S., & Joshi, R. R. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 205-214.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- Bailey, W. F., & Patricia, J. J. (1988). Mechanism of lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46.

- Neumann, H., & Seebach, D. (1976). Notiz über die Darstellung von 2-Alkyl- und 2-Aryl-thiophenen und -furanen durch Halogen/Metall-Austausch und anschliessende Alkylierung bzw. Arylierung. Tetrahedron Letters, 17(52), 4839-4842.

- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- Smith, R. C., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(19), 6545-6556.

-

PrepChem. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-溴-6-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

"2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" as a Weinreb amide

An In-depth Technical Guide to 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide as a Strategic Weinreb Amide

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized Weinreb amide of significant interest to researchers in drug discovery and synthetic chemistry. We will explore the fundamental principles of the Weinreb ketone synthesis, detailing the unique mechanistic advantages conferred by the N-methoxy-N-methylamide functionality. This guide presents a detailed, field-tested protocol for the synthesis of this compound from its corresponding carboxylic acid, including activation, coupling, and purification strategies. Furthermore, we examine its application in the controlled synthesis of complex ketones and discuss the strategic importance of the ortho-bromo and fluoro substituents, which serve as versatile handles for subsequent advanced transformations such as cross-coupling reactions. This document is intended to serve as a practical resource for scientists, providing both the theoretical underpinnings and actionable methodologies required to effectively utilize this powerful synthetic building block.

The Power of Controlled Acylation: An Introduction to Weinreb Amides

The synthesis of ketones is a foundational transformation in organic chemistry, pivotal for constructing the core scaffolds of countless pharmaceuticals, agrochemicals, and materials.[1] A common and powerful method for their preparation involves the addition of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to acyl compounds.[2]

The Classic Challenge: Over-addition

Traditional acylating agents like esters and acid chlorides suffer from a significant drawback in these reactions: over-addition.[3] The ketone product formed after the first nucleophilic addition is often more reactive than the starting material.[4] Consequently, a second equivalent of the organometallic reagent rapidly attacks the newly formed ketone, leading to the corresponding tertiary alcohol as an undesired byproduct.[2][5] This lack of control complicates product mixtures, reduces yields of the desired ketone, and necessitates challenging purifications.

The Weinreb-Nahm Solution

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb amide.[2][6] This functional group provides a reliable and general method for the synthesis of ketones and, by extension, aldehydes via reduction.[1] The genius of the Weinreb amide lies in its ability to halt the reaction sequence at the ketone stage with remarkable fidelity.[7]

Mechanistic Cornerstone: The Stable Chelated Intermediate

The efficacy of the Weinreb amide is rooted in its reaction mechanism. Upon nucleophilic attack by an organometallic reagent, a tetrahedral intermediate is formed. Unlike the transient intermediates from esters or acid chlorides, this species is strongly stabilized through chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom.[2][4] This forms a stable five-membered ring chelate.[8]

This chelated intermediate is robust at low reaction temperatures and does not collapse to release the ketone until a deliberate aqueous or acidic workup is performed.[9] Since the ketone is never present in the reaction flask alongside the potent organometallic nucleophile, the problematic over-addition reaction is effectively prevented.[3]

Focus: this compound

While the Weinreb amide functionality is broadly applicable, the choice of the acyl group is critical for multi-step synthesis. This compound is a highly strategic building block that combines the reliability of the Weinreb amide with latent reactivity for complex molecule construction.

Structural Features and Properties

The key features of this molecule are the ortho-substituents on the benzoyl ring:

-

Fluorine: The highly electronegative fluorine atom at the C6 position influences the electronic properties of the carbonyl group. In drug discovery, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[10]

-

Bromine: The bromine atom at the C2 position is an outstanding synthetic handle. It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of aryl, alkyl, or amino groups.

This dual functionality makes the molecule a valuable precursor in the synthesis of pharmacologically active compounds and other fine chemicals.[11][12]

| Property | Value |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| CAS Number | Not explicitly assigned; synthesized as needed. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). |

Synthesis of this compound

The preparation of this Weinreb amide is reliably achieved via a two-step sequence starting from the commercially available 2-Bromo-6-fluorobenzoic acid. The general workflow involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.

Step 1: Activation of 2-Bromo-6-fluorobenzoic Acid

The most direct method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved with thionyl chloride (SOCl₂) or oxalyl chloride.

Causality: Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic N,O-dimethylhydroxylamine in the next step. Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying removal.[13]

Protocol 3.1: Synthesis of 2-Bromo-6-fluorobenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 2-Bromo-6-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) either neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Slowly heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is critical to use a trap to capture the corrosive SOCl₂ vapors.

-

The resulting crude 2-Bromo-6-fluorobenzoyl chloride is a pungent oil, typically used directly in the next step without further purification.[14][15]

Step 2: Amide Formation

The activated acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base.

Causality: N,O-dimethylhydroxylamine is supplied as its hydrochloride salt for stability.[16] A base, such as pyridine or triethylamine, is required to neutralize the HCl salt, liberating the free hydroxylamine as the active nucleophile. At least two equivalents of the base are necessary: one to neutralize the salt and a second to scavenge the HCl generated during the acylation reaction.[17]

Protocol 3.2: Synthesis of this compound

-

In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a base, such as pyridine (2.2 eq), to the suspension and stir for 15-20 minutes.

-

Dissolve the crude 2-Bromo-6-fluorobenzoyl chloride from Protocol 3.1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cold hydroxylamine/pyridine mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the acid chloride.

-

Proceed to the workup and purification steps as described below.

Purification and Characterization

Protocol 3.3: Workup and Purification

-

Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) to protonate and solubilize the excess pyridine or triethylamine.[18]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[19]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Weinreb amide.

| Spectroscopic Data | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | ~ 7.2-7.5 (m, 3H, Ar-H), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | ~ 165 (C=O), 158 (d, C-F), 115-135 (Ar-C), 61 (N-OCH₃), 34 (N-CH₃) |

| ¹⁹F NMR (CDCl₃) | ~ -110 to -115 |

Applications in Ketone Synthesis

The primary application of this compound is as a superior acylating agent for organometallic reagents.

Protocol 4.1: General Procedure for Reaction with a Grignard Reagent

-

Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the Grignard reagent. For most standard Grignards, 0 °C is sufficient.

-

Slowly add the Grignard reagent (e.g., R-MgBr, 1.1-1.2 eq) dropwise via syringe.

-

Stir the reaction at this temperature for 1-2 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting ketone by silica gel chromatography.

Advanced Synthetic Applications

The true synthetic power of this reagent is realized when its multiple reactive sites are exploited in sequence.

-

Sequential Reactions: One can first perform a ketone synthesis via the Weinreb amide functionality and then use the bromo-substituent on the resulting ketone product for a subsequent cross-coupling reaction. This allows for the rapid build-up of molecular complexity.

-

Reduction to Aldehydes: The Weinreb amide can be selectively reduced to the corresponding 2-bromo-6-fluoro-benzaldehyde using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1] This aldehyde is also a valuable synthetic intermediate.[20]

-

Directed Metalation: The amide group can act as a directing group for ortho-lithiation, although the presence of the existing ortho-substituents makes this less common for this specific substrate.[21]

Safety and Handling

The precursor, 2-Bromo-6-fluorobenzoic acid, and the reagents used in the synthesis are corrosive and/or toxic. The final product should be handled with care as a potentially hazardous chemical.

| Hazard | Precaution |

| Corrosive Reagents | Thionyl chloride and acyl chlorides are highly corrosive and moisture-sensitive. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

| Organometallics | Grignard and organolithium reagents are pyrophoric or highly reactive with water and protic solvents. Use anhydrous solvents and inert atmosphere techniques. |

| General Handling | Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and moisture. |

Conclusion

This compound is more than just a standard Weinreb amide; it is a multifunctional synthetic tool designed for efficiency and versatility. It provides chemists with a reliable method to synthesize ketones while preserving two orthogonal reactive sites—the bromine and fluorine atoms—for subsequent, value-adding transformations. Its strategic utility in constructing complex, highly functionalized aromatic systems makes it an invaluable asset in modern drug discovery and the broader field of organic synthesis.

References

-

White, J. M., Rao, A. T., & Georg, G. I. (2000). Weinreb amides. Journal of Chemical Education, 30(12), 25. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved January 21, 2026. [Link]

-

Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Stack Exchange. [Link]

- Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

Ismail, H. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]

-

Treasures @ UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas. [Link]

-

ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]

-

Ismail, H. S. (2021). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Egyptian Journal of Chemistry, 64(8), 4173-4183. [Link]

-

MDPI. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 26(16), 4983. [Link]

-

Royal Society of Chemistry. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(70), 9738-9741. [Link]

- Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Chemistry The Mystery of Molecules. [Link]

-

De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

-

Autech Industry Co.,Limited. (n.d.). The Role of 2-Bromo-6-fluorobenzoic Acid in Modern Drug Discovery. Autech Industry. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]

-

ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. [Link]

-

PubChemLite. (n.d.). 2-bromo-6-fluoro-n-methylbenzamide (C8H7BrFNO). PubChemLite. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Inno Pharmchem. [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide. PubChem. [Link]

- Google Patents. (n.d.). US5093529A - Process for the preparation of fluorinated benzoic acids.

-

NIH National Library of Medicine. (n.d.). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. PubMed Central. [Link]

-

University of Akron. (n.d.). MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS. OhioLINK ETD. [Link]

- Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

PubChem. (n.d.). 2-Bromo-6-chlorobenzoic acid. PubChem. [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

Chemguide. (n.d.). making acyl chlorides (acid chlorides). Chemguide. [Link]

-

NIH National Library of Medicine. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 6. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. utd-ir.tdl.org [utd-ir.tdl.org]

- 9. Weinreb amides [pubsapp.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. labsolu.ca [labsolu.ca]

- 15. 1020718-20-0|2-Bromo-6-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 16. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 17. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. reddit.com [reddit.com]

- 20. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

The Strategic Role of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Architectural Significance of a Versatile Building Block

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide has emerged as a cornerstone for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the multifaceted role of this compound, elucidating its synthesis, reactivity, and strategic application in drug discovery. We will delve into the causality behind its use, underpinned by the unique interplay of its structural features: the ortho-bromo-fluoro substitution pattern and the versatile Weinreb amide functionality.

Core Attributes: A Synergy of Reactivity and Control

The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of the deliberate combination of three key structural motifs:

-

The Weinreb Amide (N-methoxy-N-methylamide): This functionality is a highly valued tool in organic synthesis for the preparation of ketones.[1][2] Unlike more reactive acylating agents, the Weinreb amide forms a stable tetrahedral intermediate upon nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents.[3] This chelated intermediate prevents the common problem of over-addition, allowing for the clean and high-yield synthesis of ketones upon aqueous workup.[3][4] The ability to precisely control this transformation is a significant advantage in multi-step drug syntheses.

-

The Ortho-Bromo Substituent: The bromine atom at the 2-position serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings.[5] This allows for the strategic introduction of diverse aryl and heteroaryl moieties, which are often crucial for achieving potent and selective binding to biological targets.[5]

-

The Ortho-Fluoro Substituent: The fluorine atom at the 6-position exerts a profound influence on the physicochemical properties of the molecule and its derivatives. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[6] The presence of fluorine can also impact the conformation of the molecule, which can be critical for optimal target engagement.

This unique combination of a controlled ketone synthesis precursor, a versatile cross-coupling handle, and a key modulator of drug-like properties makes this compound a highly strategic building block in drug discovery programs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The following protocol provides a representative and validated pathway.

Part 1: Synthesis of the Precursor, 2-Bromo-6-fluorobenzoic Acid

The synthesis of the key carboxylic acid precursor can be achieved from o-fluorobenzonitrile through a sequence of nitration, reduction, bromination, and hydrolysis.[7][8]

Experimental Protocol:

-

Nitration: o-Fluorobenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group onto the aromatic ring.

-

Reduction: The resulting nitro-substituted compound is then reduced to the corresponding aniline derivative, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

-

Bromination: The aniline derivative is subjected to a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a bromine source, such as copper(I) bromide, to install the bromine atom.

-

Hydrolysis: The nitrile group of the resulting 2-bromo-6-fluorobenzonitrile is then hydrolyzed to the carboxylic acid under basic or acidic conditions to yield 2-bromo-6-fluorobenzoic acid.[7]

Part 2: Conversion to the Weinreb Amide

The conversion of 2-bromo-6-fluorobenzoic acid to the corresponding Weinreb amide is a critical step that activates the carboxyl group for subsequent transformations. This can be efficiently achieved using a variety of coupling agents. The following protocol utilizes 1,1'-carbonyldiimidazole (CDI), a mild and effective activating agent.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 2-bromo-6-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added 1,1'-carbonyldiimidazole (1.1 eq). The reaction mixture is stirred at room temperature until the evolution of carbon dioxide ceases, indicating the formation of the acyl-imidazole intermediate.

-

Amide Formation: To the solution of the activated acid, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is added, followed by a non-nucleophilic base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: The reaction mixture is then quenched with a weak acid, such as 1 M HCl, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound in high yield.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The primary application of this compound is as a precursor for the synthesis of substituted benzophenones, which are key scaffolds in a variety of kinase inhibitors.[9][10] The following workflow illustrates a plausible and strategic approach to the synthesis of a generic kinase inhibitor, highlighting the pivotal role of the title compound.

Workflow Diagram:

Caption: Synthetic workflow from the Weinreb amide to a kinase inhibitor.

Step 1: Synthesis of the (2-Bromo-6-fluorophenyl)(aryl)methanone Intermediate

This step leverages the Weinreb amide functionality to introduce a key aryl group, which will often be responsible for critical interactions with the target kinase.

Experimental Protocol:

-

Grignard Reagent Formation: In a separate flask, the desired aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether, to generate the corresponding Grignard reagent.

-

Addition to the Weinreb Amide: A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C. The freshly prepared Grignard reagent (1.1 eq) is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude (2-Bromo-6-fluorophenyl)(aryl)methanone can be purified by column chromatography.

Quantitative Data for Representative Transformations:

| Starting Weinreb Amide | Grignard Reagent | Ketone Product | Typical Yield (%) |

| This compound | Phenylmagnesium bromide | (2-Bromo-6-fluorophenyl)(phenyl)methanone | 85-95 |

| This compound | 4-Methoxyphenylmagnesium bromide | (2-Bromo-6-fluorophenyl)(4-methoxyphenyl)methanone | 80-90 |

| This compound | 3-Pyridylmagnesium bromide | (2-Bromo-6-fluorophenyl)(pyridin-3-yl)methanone | 75-85 |

Step 2: Elaboration of the Scaffold via Suzuki-Miyaura Coupling

The bromo-substituted benzophenone is a versatile intermediate that can be further functionalized to build the final kinase inhibitor. The Suzuki-Miyaura coupling is a powerful tool for this purpose.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, the (2-Bromo-6-fluorophenyl)(aryl)methanone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined in a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Reaction Execution: The reaction mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathway Context

Many kinase inhibitors derived from scaffolds accessible through this chemistry target key signaling pathways implicated in cancer cell proliferation and survival. For instance, inhibitors of the PI3K/Akt/mTOR pathway are of significant interest in oncology. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a kinase inhibitor.

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

Conclusion: A Strategically Sound Choice in Drug Discovery

This compound stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated combination of a Weinreb amide for controlled ketone synthesis, an ortho-bromo group for versatile cross-coupling, and an ortho-fluoro group for modulating physicochemical properties provides a robust and efficient platform for the synthesis of complex, biologically active molecules. The ability to construct diverse libraries of kinase inhibitors and other targeted therapies from this single, strategically designed building block underscores its importance and value to the drug discovery community. As the quest for more potent and selective therapeutics continues, the judicious application of such versatile intermediates will undoubtedly remain a cornerstone of successful drug development programs.

References

-

Wikipedia. (2023, December 12). Weinreb ketone synthesis. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved January 21, 2026, from [Link]

-

YouTube. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved January 21, 2026, from [Link]

-

NIH. (2021, July 22). Fluorescent Kinase Inhibitors As Probes In Cancer. Retrieved January 21, 2026, from [Link]

-

NIH. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved January 21, 2026, from [Link]

-

NIH. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved January 21, 2026, from [Link]

-

NIH. (n.d.). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved January 21, 2026, from [Link]

-

NIH. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2008, July). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

NIH. (2006, December 28). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Retrieved January 21, 2026, from [Link]

-

NIH. (2022, June 27). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Retrieved January 21, 2026, from [Link]

-

NIH. (n.d.). A quantitative reexamination of structure-activity relationships in the delta6-6-substituted progesterone series. Retrieved January 21, 2026, from [Link]

-

Duquesne Scholarship Collection. (2010, July 15). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved January 21, 2026, from [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 6. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a bespoke Weinreb amide, has emerged as a highly versatile and powerful intermediate. Its unique constellation of functional groups—a reactive aryl bromide, a sterically influential and metabolically relevant fluorine atom, and a stable yet readily transformable N-methoxy-N-methylamide—offers a trifecta of synthetic handles. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of this building block, underscoring its value in accelerating the discovery and development of next-generation pharmaceuticals.

Introduction: The Architectural Logic of a Privileged Scaffold

The design of this compound is a testament to the principles of modern medicinal chemistry. The ortho-bromo-fluoro substitution pattern on the phenyl ring is a well-established motif for modulating the electronic and conformational properties of bioactive molecules. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and influence the pKa of adjacent functionalities. The bromine atom, in turn, serves as a versatile linchpin for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

The incorporation of the N-methoxy-N-methylamide, or Weinreb amide, is the cornerstone of this building block's utility. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a robust and high-fidelity pathway for the synthesis of ketones from carboxylic acid derivatives.[1] Unlike more reactive acylating agents, the Weinreb amide reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate, thus preventing the common issue of over-addition to form tertiary alcohols.[1][2] This controlled reactivity is indispensable for the construction of complex molecular architectures.

Synthesis of this compound

The preparation of the title compound is a straightforward two-step process commencing from the commercially available 2-bromo-6-fluorobenzoic acid. The synthetic pathway is designed for efficiency and scalability, ensuring a reliable supply for research and development campaigns.

Experimental Protocol: Synthesis of this compound

Part 1: Preparation of 2-Bromo-6-fluorobenzoyl chloride

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

The resulting solution of 2-bromo-6-fluorobenzoyl chloride is typically used directly in the next step without purification. The solvent and excess reagent can be removed in vacuo if the pure acyl chloride is required.

Part 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) dropwise.

-

To this mixture, add the solution of 2-bromo-6-fluorobenzoyl chloride (from Part 1) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.

Strategic Applications in Pharmaceutical Synthesis

The synthetic power of this compound lies in its ability to undergo selective transformations at two distinct sites: the Weinreb amide and the aryl bromide. This orthogonality allows for a modular and divergent approach to the synthesis of complex pharmaceutical targets.

Ketone Synthesis via Weinreb Amide Chemistry

The primary application of the Weinreb amide moiety is the high-fidelity synthesis of ketones. The reaction with Grignard or organolithium reagents proceeds cleanly to the ketone, which is a central functional group in many pharmaceutical agents.

Causality of Experimental Choice: The reaction is performed at low temperatures (typically -78 °C) to ensure the stability of the chelated tetrahedral intermediate.[1] This prevents its collapse and subsequent over-addition of the organometallic reagent, a common side reaction with other acylating agents like esters or acid chlorides.

Protocol: General Procedure for Ketone Synthesis

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the organometallic reagent (e.g., Grignard reagent or an organolithium species, 1.1-1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to 0 °C or room temperature and monitor by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting ketone by column chromatography.

This methodology has been instrumental in the synthesis of key intermediates for drugs across various therapeutic areas. For instance, the Weinreb amide strategy was pivotal in a scalable synthesis of a key intermediate for the antiviral drug Remdesivir.[3]

Functionalization via Palladium-Catalyzed Cross-Coupling

The 2-bromo-6-fluoroaryl motif is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the bedrock of modern C-C and C-N bond formation in medicinal chemistry.[4][5]

Table 1: Key Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Conditions |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids/Esters | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene) |

| Sonogashira | Terminal Alkynes | C(sp²)-C(sp) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPEA) |

| Buchwald-Hartwig | Amines (primary, secondary) | C(sp²)-N | Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, K₃PO₄) |

Expertise in Action - Overcoming Challenges: The ortho-fluoro substituent can influence the reactivity of the aryl bromide. While it is electronically withdrawing, its steric bulk is minimal. For Suzuki and Sonogashira couplings, standard conditions are often effective. However, for the Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand (e.g., those developed by Buchwald) is often crucial to facilitate the reductive elimination step and achieve high yields.[6]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene).

-

Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of efficiency, modularity, and rational design in pharmaceutical synthesis. Its capacity for orthogonal functionalization allows for the rapid generation of diverse compound libraries, enabling a more thorough exploration of chemical space. By providing reliable and high-yielding access to both ketones and a wide array of cross-coupled products, this building block empowers researchers to construct complex, biologically relevant molecules with greater control and precision. As the demands of drug discovery continue to evolve, the strategic implementation of such well-designed building blocks will remain a critical factor in the successful development of new medicines.

References

- Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22 (39), 3815-3818. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390182045X]

- Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020, 36 (2). [URL: https://www.orientjchem.

- YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Chemistry-The Mystery of Molecules, 2022. [URL: https://www.youtube.

- Ogiwara, Y. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 2025, 57, 3639-3648. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2675-3988]

- ChemicalBook. 2-Bromo-6-fluorobenzoic acid synthesis. [URL: https://www.chemicalbook.

- Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid. CN102795993A. [URL: https://patents.google.

- Jiang, Y. et al. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 2021, 86(8), 6047-6051. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02986]

- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]

- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [URL: https://www.researchgate.

- BenchChem. Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene. [URL: https://www.benchchem.

- PubChem. 2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/115678482]

- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [URL: https://typeset.io/papers/the-suzuki-miyaura-cross-coupling-reactions-of-2-6-or-8-2k19q80fw1]

- Google Patents. Preparation method for o-fluorobenzoyl chloride. CN106008197A. [URL: https://patents.google.

- BenchChem. Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. [URL: https://www.benchchem.

- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/425577/]

- National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630263/]

- ChemSpider. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=516]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11497299/]

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid. CN102795993B. [URL: https://patents.google.

- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- Chem-Impex. 2-Bromo-6-fluorobenzoic acid. [URL: https://www.chemsavers.com/product/2-bromo-6-fluorobenzoic-acid-02381/]

- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide

Introduction

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a halogenated and substituted Weinreb amide, represents a class of compounds of significant interest in modern organic synthesis. Weinreb amides are valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The presence of bromine and fluorine atoms on the aromatic ring provides handles for further synthetic transformations, such as cross-coupling reactions, making this molecule a potentially versatile building block in the development of novel chemical entities.

Molecular Structure and Key Features

The structure of this compound (CAS Number: 1341037-81-7, Molecular Formula: C₉H₉BrFNO₂, Molecular Weight: 262.08 g/mol ) presents several key features that will influence its spectroscopic signature.

Caption: Molecular structure of this compound.

The ortho-substitution of the bulky bromine atom and the fluorine atom is expected to cause significant steric hindrance. This can lead to restricted rotation around the C(aryl)-C(carbonyl) bond and the N-C(carbonyl) bond, a phenomenon that has notable consequences in NMR spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would typically be recorded on a 300 or 400 MHz spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | m | 1H | Ar-H | The aromatic protons will be in a complex splitting pattern due to coupling with each other and with the fluorine atom. |

| ~7.1-7.3 | m | 2H | Ar-H | |

| ~3.5 (broad) | s | 3H | N-OCH₃ | Ortho-substitution in N-methoxy-N-methylbenzamides can cause broadening of the methoxy and methyl signals at room temperature due to restricted rotation and the presence of rotamers. |

| ~3.3 (broad) | s | 3H | N-CH₃ | Similar to the N-methoxy protons, the N-methyl protons are expected to show a broad singlet. |

Causality and Interpretation: The aromatic region of the spectrum is anticipated to be complex. The three aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

A key feature for ortho-substituted N-methoxy-N-methyl benzamides is the broadening of the N-OCH₃ and N-CH₃ signals at room temperature. This is due to slowed rotation around the amide C-N bond, leading to the existence of distinct rotamers that are observable on the NMR timescale. Variable temperature NMR studies on similar compounds have shown that these broad humps resolve into sharp singlets at higher temperatures as the rate of rotation increases.

Caption: A simplified predicted fragmentation pathway in ESI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we can anticipate the key features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The ortho-substitution is expected to result in interesting dynamic effects observable in the NMR spectra, particularly the broadening of the N-methoxy and N-methyl signals at room temperature. The IR spectrum will be dominated by a strong amide carbonyl absorption, and the mass spectrum will be characterized by the bromine isotopic pattern and fragmentation at the amide bond. This guide serves as a valuable resource for researchers in the synthesis and characterization of this and related molecules.

References

-

Infrared spectroscopic studies of amides and anilides. (n.d.). Accessed January 21, 2026, from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Accessed January 21, 2026, from [Link]

-

Amide infrared spectra. (n.d.). Chemistry. Accessed January 21, 2026, from [Link]

-

24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Accessed January 21, 2026, from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. Accessed January 21, 2026, from [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (n.d.). Journal of the American Society for Mass Spectrometry. Accessed January 21, 2026, from [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Accessed January 21, 2026, from [Link]

-

N-Methoxy-N-methylbenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Accessed January 21, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Accessed January 21, 2026, from [Link]

-

Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Accessed January 21, 2026, from [Link]

-

4-methoxy-N-methylbenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]

-

Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. (n.d.). The Royal Society of Chemistry. Accessed January 21, 2026, from [Link]

-

H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate. Accessed January 21, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. Accessed January 21, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Accessed January 21, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. Accessed January 21, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Accessed January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Accessed January 21, 2026, from [Link]

-

2-bromo-6-fluoro-n-methylbenzamide (C8H7BrFNO). (n.d.). PubChemLite. Accessed January 21, 2026, from [Link]

-

Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... (n.d.). ResearchGate. Accessed January 21, 2026, from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). Accessed January 21, 2026, from [Link]

-

2-Fluoro-6-methoxybenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]

-

2-fluoro-N-methoxy-N-methylbenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]

-

2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]

-

How2: Interpret a carbon-13 NMR spectrum. (2012). YouTube. Accessed January 21, 2026, from [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs. Accessed January 21, 2026, from [Link]

-